Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate hydrate
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Overview
Description
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate hydrate is a complex organic compound with significant biochemical relevance. It is a sodium salt derivative of a nucleotide, which plays a crucial role in various biological processes, including cellular energy transfer and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate hydrate involves multiple steps The process typically starts with the preparation of the nucleotide base, followed by the attachment of the sugar moiety and the subsequent phosphorylation to introduce the triphosphate group
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. The use of recombinant enzymes to catalyze the phosphorylation steps is common, as it allows for the efficient production of the desired triphosphate form. The process is typically carried out under controlled conditions to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized nucleotides, while reduction can yield reduced forms of the nucleotide.
Scientific Research Applications
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate hydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: Plays a crucial role in studies related to cellular metabolism and energy transfer.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of biochemical reagents and as a component in diagnostic kits.
Mechanism of Action
The compound exerts its effects primarily through its role in cellular energy transfer. It acts as a substrate for various enzymes involved in phosphorylation and dephosphorylation reactions, which are essential for the production and utilization of adenosine triphosphate (ATP). The molecular targets include kinases and phosphatases, which regulate the phosphorylation state of proteins and other molecules.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A closely related compound with similar biochemical functions.
Guanosine triphosphate (GTP): Another nucleotide with comparable roles in cellular processes.
Cytidine triphosphate (CTP): Involved in similar biochemical pathways.
Uniqueness
Sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate hydrate is unique due to its specific structure and the presence of the sodium ion, which can influence its biochemical properties and interactions. This uniqueness makes it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C10H14N4Na3O15P3 |
---|---|
Molecular Weight |
592.13 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H15N4O14P3.3Na.H2O/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;;1H2/q;3*+1;/p-3/t4-,6-,7-,10-;;;;/m1..../s1 |
InChI Key |
SCUBDJWMGMJWFV-KWIZKVQNSA-K |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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